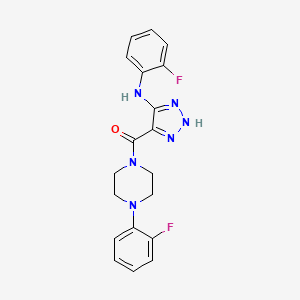

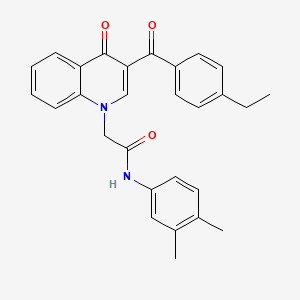

![molecular formula C17H9ClN2O3S B2688208 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 313395-93-6](/img/structure/B2688208.png)

3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H9ClN2O3S and a molecular weight of 356.78. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Crystal Structure and Spectroscopy

The compound has been characterized through a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques, highlighting its crystallization in the monoclinic space group. The geometric parameters obtained from X-ray diffraction analysis indicate a network of N-H⋯O hydrogen bonds involving the carboxamide group, which contributes to the stability of its crystal structure (Bülbül et al., 2015).

Synthesis and Antioxidant Activity

Research on derivatives of 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide demonstrated potent antioxidant activities. The study synthesized novel carboxylic acid derivatives containing various substituents and assessed their antioxidant potential through DPPH radical scavenging method and reducing power assay. These compounds showed significant antioxidant activity, some exceeding that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Structural Analysis and Stability

Another study focused on the structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealing the formation of infinite two-dimensional stair-like layered chains held by intermolecular hydrogen bonds, π—π, and CH—π interactions. This intricate network contributes to the structural stability and may inform the design of materials and molecules with specific properties (Abbasi et al., 2011).

Biological Activities

Benzo[b]thiophene molecules, including those related to this compound, have been identified for their broad spectrum of pharmacological properties. Synthesis of new derivatives has led to the discovery of compounds with potent antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of these molecules in medicinal chemistry (Isloor et al., 2010).

Semiconductor Applications

Research has also explored the use of related compounds in the development of polymer semiconductors for n-type organic thin film transistors. A specific study utilized a derivative as an electron-acceptor building block, demonstrating stable electron transport performance. This highlights the compound's potential application in the field of organic electronics (Yan et al., 2013).

Direcciones Futuras

Thiophene and its derivatives, including “3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide”, have been reported to possess a wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that there is potential for future research and development involving this compound.

Propiedades

IUPAC Name |

3-chloro-N-(1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3S/c18-13-8-4-1-2-7-11(8)24-14(13)17(23)19-10-6-3-5-9-12(10)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZZWMLYHRYTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)

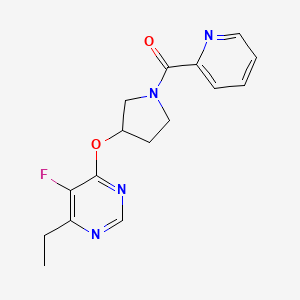

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)

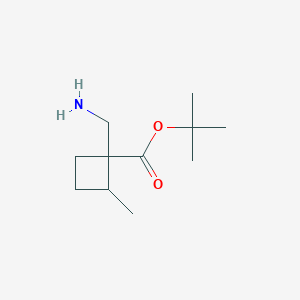

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)

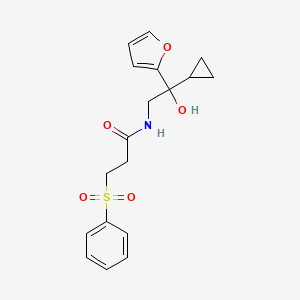

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)

![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)